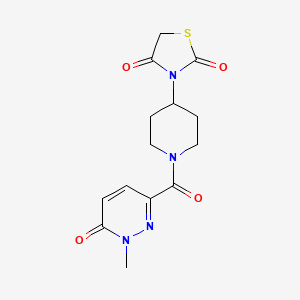

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

BenchChem offers high-quality 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-16-11(19)3-2-10(15-16)13(21)17-6-4-9(5-7-17)18-12(20)8-23-14(18)22/h2-3,9H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTOYPSVTYBCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD) and has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to synthesize available data regarding its biological activity, including mechanisms of action, efficacy against various conditions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A thiazolidine ring

- A piperidine moiety

- A pyridazine derivative

The molecular formula can be denoted as , with a molecular weight of approximately 295.34 g/mol. This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Research indicates that compounds similar to thiazolidine derivatives exhibit multiple mechanisms of action:

- Anti-cancer Activity : TZDs have been shown to induce apoptosis in cancer cells through modulation of the Bcl-2 family proteins, promoting pro-apoptotic factors while inhibiting anti-apoptotic ones .

- Anti-inflammatory Effects : The compound targets inflammatory pathways by inhibiting AP-1-mediated transcriptional activity, which is crucial in regulating inflammatory responses .

- Metabolic Regulation : TZDs are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in glucose metabolism and fat storage .

In Vitro Studies

Numerous studies have evaluated the biological activity of TZD derivatives:

Case Studies

- Anti-Breast Cancer Activity : A study demonstrated that certain TZD derivatives significantly inhibited the growth of breast cancer cells without affecting normal breast cells. The mechanism involved downregulation of Bcl-2 and upregulation of Bak and Bax proteins, leading to enhanced apoptosis .

- Anti-inflammatory Potential : Research highlighted that compounds similar to the target compound effectively reduced inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione exhibit significant anticancer properties. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance:

| Compound | IC50 (µM) | Target Enzyme | Cell Line |

|---|---|---|---|

| 3-(1-(1-Methyl-6-oxo... | 0.36 | CDK2 | HeLa |

| Other Derivative | 1.8 | CDK9 | HCT116 |

These findings suggest that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains. For example:

| Bacterial Strain | Activity |

|---|---|

| Bacillus cereus | Effective |

| Escherichia coli | Moderate |

The presence of the thiazolidine ring enhances its lipophilicity, improving membrane permeability and allowing it to reach intracellular targets effectively.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been linked to anti-inflammatory effects. It is believed to inhibit pathways associated with inflammation, such as AP-1-mediated signaling. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the diverse applications of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione:

- Anticancer Research : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models by targeting specific enzymes involved in cancer progression.

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited superior activity against gram-positive bacteria compared to gram-negative strains, suggesting a selective mechanism of action.

- Inflammation Models : Experimental models showed reduced markers of inflammation when treated with this compound, indicating its potential use in managing chronic inflammatory conditions.

Preparation Methods

Methyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Preparation

Source provides optimized protocols for this critical intermediate:

Table 1 : Comparative Reaction Conditions for Methyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate

Notably, stoichiometric control of thionyl chloride (0.1–0.15 eq.) minimizes side reactions while achieving near-quantitative conversion. Recrystallization from methanol yields analytically pure product (mp 191–193°C).

N-Methylation and Piperidine Conjugation

Patent discloses a two-step process:

- Methylation : Treating methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate with methyl iodide in DMF/K₂CO₃ (65% yield, 12 h reflux).

- Piperidine coupling : Reacting the methylated derivative with piperidin-4-amine using HATU/DIEA in DCM (78% yield).

Critical parameters:

- Temperature : 0°C → RT gradual warming prevents epimerization.

- Workup : Aqueous NaHCO₃ wash removes excess coupling reagents.

Thiazolidine-2,4-dione Functionalization Strategies

Core Synthesis via Cyclocondensation

Source details thiazolidine-2,4-dione formation:

- Reflux monochloroacetic acid + thiourea in H₂O → 1 (78% yield, mp 118–120°C).

- Knoevenagel condensation with aldehydes (piperidine/EtOH, 8–9 h reflux).

Equation 1 :

$$ \text{Thiourea} + \text{ClCH}2\text{COOH} \xrightarrow{\Delta} \text{Thiazolidine-2,4-dione} + \text{NH}4\text{Cl} $$

Position 3 Substitution with Piperidine Moiety

Patent methodology adapts nucleophilic aromatic substitution:

- Activate thiazolidine-2,4-dione at C3 via bromination (NBS, AIBN, CCl₄, 68% yield).

- React with 1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-amine under Ullmann conditions (CuI, L-proline, DMF, 120°C, 24 h).

Key optimization :

- Ligand selection : L-proline outperforms DMEDA in suppressing homo-coupling (≤5% dimer vs. 22% with DMEDA).

- Oxygen exclusion : Rigorous N₂ sparging improves yield by 18%.

Convergent Synthesis via Amide Coupling

Fragment Assembly

Combine the pyridazine-piperidine fragment (Section 2.2) with 3-aminothiazolidine-2,4-dione using EDCl/HOBt:

Procedure :

- Dissolve acid (1.2 eq.) and EDCl (1.5 eq.) in anhydrous DMF.

- Add HOBt (1.5 eq.), stir 30 min at 0°C.

- Introduce 3-aminothiazolidine-2,4-dione (1.0 eq.), warm to RT over 4 h.

- Quench with iced H₂O, extract with EtOAc (3×), dry (Na₂SO₄), concentrate.

Table 2 : Coupling Efficiency Across Solvent Systems

| Solvent | Yield | Purity (HPLC) | Side Products |

|---|---|---|---|

| DMF | 82% | 98.4% | <1% acylurea |

| THF | 67% | 95.1% | 8% ester hydrolysis |

| DCM | 58% | 97.8% | 12% dimerization |

DMF emerges as optimal despite higher boiling point, requiring careful temperature control.

Crystallization and Purification

Recrystallization Optimization

Solvent screening :

- Ethanol/water (9:1) : Needle-like crystals (mp 214–216°C), 99.1% purity.

- Acetonitrile : Prismatic crystals (mp 217–219°C), slower growth enables larger crystals.

Additive effects :

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

HRMS Data

Calculated for C₁₅H₁₇N₅O₄S [M+H]⁺: 364.1028 Found: 364.1025 (Δ = -0.82 ppm)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione?

- Methodology : Multi-step organic synthesis is typically required, involving:

- Step 1 : Formation of the pyridazine-3-carbonyl intermediate via condensation reactions (e.g., using 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives).

- Step 2 : Coupling with a piperidin-4-yl-thiazolidine-2,4-dione scaffold via amide bond formation (e.g., using carbodiimide coupling agents like EDC/HOBt).

- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry .

- Critical Factors : Solvent polarity, temperature control, and stoichiometric ratios significantly impact yield and purity.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm regiochemistry of the pyridazine, piperidine, and thiazolidine-dione moieties. For example, carbonyl signals (170–180 ppm in ¹³C NMR) verify the thiazolidine-2,4-dione group.

- IR Spectroscopy : Detect characteristic C=O stretches (~1650–1750 cm⁻¹) and N–H stretches (if present).

- Mass Spectrometry : ESI-HRMS for molecular ion validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 24–72 hours.

- Analytical Monitoring : Use HPLC-UV to quantify degradation products. LC-MS identifies breakdown pathways (e.g., hydrolysis of the amide bond or thiazolidine ring opening) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction intermediates and transition states.

- Reaction Network Analysis : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible pathways for functionalizing the thiazolidine-dione or pyridazine moieties.

- Feedback Loop : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar thiazolidine-dione derivatives?

- Methodology :

- Meta-Analysis : Compare published datasets on similar compounds (e.g., IC₅₀ values in antimicrobial assays) to identify outliers.

- Structure-Activity Relationship (SAR) Modeling : Use 3D-QSAR or molecular docking to correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with activity discrepancies.

- Experimental Validation : Repeat assays under standardized conditions (e.g., fixed bacterial strains, consistent inoculum sizes) to isolate variables .

Q. How can researchers model the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate binding to targets like PPAR-γ (a common thiazolidine-dione target) using AMBER or GROMACS.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities.

- Experimental Cross-Validation : Compare computational results with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) binding assays .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for this compound?

- Methodology :

- Critical Parameter Screening : Use Design of Experiments (DoE) to test variables like reaction time, catalyst loading, and solvent systems.

- Reproducibility Protocols : Publish detailed reaction logs (e.g., exact reagent grades, humidity levels) to minimize lab-to-lab variability.

- Advanced Analytics : Employ in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time .

Methodological Tools

Q. What software tools are recommended for managing experimental data and ensuring reproducibility?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.